1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
Brand Name:
Vulcanchem
CAS No.:
157738-48-2
VCID:
VC0016468
InChI:
InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2
SMILES:
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl
Molecular Formula:
C18H19ClO2
Molecular Weight:
307.8 g/mol
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
CAS No.: 157738-48-2
Reference Standards
VCID: VC0016468
Molecular Formula: C18H19ClO2
Molecular Weight: 307.8 g/mol
CAS No. | 157738-48-2 |
---|---|
Product Name | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone |
Molecular Formula | C18H19ClO2 |
Molecular Weight | 307.8 g/mol |
IUPAC Name | 1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-one |
Standard InChI | InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2 |
Standard InChIKey | ZUVNHKQPUCOXAA-ZBJDZAJPSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Synonyms | 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone-3,3,4,4,4-d5; |
PubChem Compound | 10425356 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume